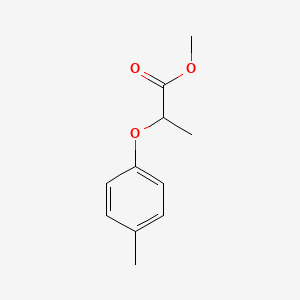
Methyl 2-(4-methylphenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(p-tolyloxy)propanoate is an organic compound with the molecular formula C11H14O3. It is a member of the ester family, characterized by the presence of a carbonyl group adjacent to an ether linkage. This compound is often used in organic synthesis and various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(p-tolyloxy)propanoate can be synthesized through the esterification of 2-(p-tolyloxy)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation .
Industrial Production Methods: In an industrial setting, the production of methyl 2-(p-tolyloxy)propanoate may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction conditions ensures efficient production at a larger scale .
Types of Reactions:
Reduction: This compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: 2-(p-tolyloxy)propanoic acid and methanol.
Reduction: 2-(p-tolyloxy)propanol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
Methyl 2-(p-tolyloxy)propanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(p-tolyloxy)propanoate involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. In hydrolysis, the ester bond is cleaved by water, facilitated by an acid or base catalyst. In reduction, the ester group is converted to an alcohol by the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
- Methyl 2-(p-tolyloxy)benzonitrile
- Methyl 3-(5-oxo-2-pyrrolidinyl)propanoate
- 2-(p-Tolyloxy)phenol
Comparison: Methyl 2-(p-tolyloxy)propanoate is unique due to its specific ester linkage and the presence of a p-tolyloxy group, which imparts distinct chemical reactivity and physical properties compared to other similar esters. Its applications in various fields highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 2-(4-methylphenoxy)propanoate |
InChI |
InChI=1S/C11H14O3/c1-8-4-6-10(7-5-8)14-9(2)11(12)13-3/h4-7,9H,1-3H3 |
InChI Key |
PPNXNYGZKHPNGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















